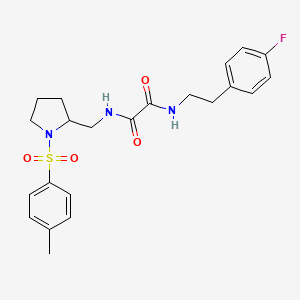
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-fluorophenethylamine: This can be synthesized through the reduction of 4-fluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.
Synthesis of N-(4-fluorophenethyl)-2-bromoacetamide: This intermediate is prepared by reacting 4-fluorophenethylamine with bromoacetyl bromide in the presence of a base such as triethylamine.
Formation of the tosylpyrrolidine intermediate: Tosylpyrrolidine is synthesized by reacting pyrrolidine with tosyl chloride in the presence of a base like sodium hydroxide.
Coupling reaction: The final step involves coupling N-(4-fluorophenethyl)-2-bromoacetamide with the tosylpyrrolidine intermediate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the fluorophenethyl group.
Reduction: Reduced forms of the oxalamide linkage.
Substitution: Substituted derivatives at the fluorophenethyl group.
科学的研究の応用
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptor sites, while the tosylpyrrolidinyl moiety could influence the compound’s binding affinity and specificity. The oxalamide linkage plays a crucial role in stabilizing the overall structure and facilitating interactions with biological targets.
類似化合物との比較
Similar Compounds
- N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-bromophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-methylphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
生物活性
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and databases to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C17H20FNO3S
- Molecular Weight : 335.41 g/mol
- CAS Number : 1914148-52-9
The presence of a fluorophenethyl group and a tosylpyrrolidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and for antiviral activity.
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds structurally related to this compound. For instance, derivatives of oxadiazole compounds have shown significant antiviral effects against Zika virus (ZIKV) and other flaviviruses, indicating that similar structural motifs may confer antiviral properties .
2. Neuropharmacological Effects
Compounds containing pyrrolidine rings have been studied for their neuropharmacological effects. The tosylpyrrolidine structure in this compound may enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
A study focusing on the antiviral properties of related compounds found that structural modifications significantly impacted efficacy against ZIKV. The incorporation of aromatic groups like fluorophenyl enhanced activity, suggesting that this compound could exhibit similar benefits .
The proposed mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis.
- Modulation of Neurotransmitter Release : The pyrrolidine component may influence GABAergic or dopaminergic pathways, potentially providing therapeutic effects in neurodegenerative diseases.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYOGOWHVOUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













